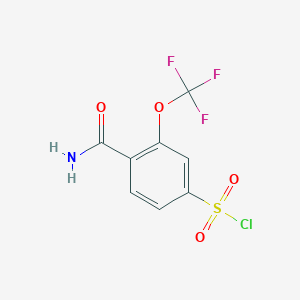
4-Carbamoyl-3-(trifluoromethoxy)benzene-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Carbamoyl-3-(trifluoromethoxy)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H5ClF3NO4S It is a derivative of benzene, featuring a trifluoromethoxy group, a carbamoyl group, and a sulfonyl chloride group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Carbamoyl-3-(trifluoromethoxy)benzene-1-sulfonyl chloride typically involves the reaction of 4-carbamoyl-3-(trifluoromethoxy)benzenesulfonyl chloride with appropriate reagents under controlled conditions. One common method includes the use of sulfonyl chlorides and trifluoromethoxybenzenes in the presence of a base to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
化学反应分析
Types of Reactions: 4-Carbamoyl-3-(trifluoromethoxy)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives.
科学研究应用
4-Carbamoyl-3-(trifluoromethoxy)benzene-1-sulfonyl chloride has several scientific research applications:
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-Carbamoyl-3-(trifluoromethoxy)benzene-1-sulfonyl chloride involves its reactivity with nucleophiles due to the presence of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The trifluoromethoxy group enhances the compound’s stability and reactivity, while the carbamoyl group can participate in hydrogen bonding and other interactions.
相似化合物的比较
4-(Trifluoromethyl)benzenesulfonyl chloride: This compound is similar in structure but lacks the carbamoyl group.
4-(Trifluoromethoxy)benzenesulfonyl chloride: Similar but without the carbamoyl group.
4-Carbamoylbenzenesulfonyl chloride: Similar but without the trifluoromethoxy group.
Uniqueness: 4-Carbamoyl-3-(trifluoromethoxy)benzene-1-sulfonyl chloride is unique due to the presence of both the trifluoromethoxy and carbamoyl groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
属性
分子式 |
C8H5ClF3NO4S |
|---|---|
分子量 |
303.64 g/mol |
IUPAC 名称 |
4-carbamoyl-3-(trifluoromethoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C8H5ClF3NO4S/c9-18(15,16)4-1-2-5(7(13)14)6(3-4)17-8(10,11)12/h1-3H,(H2,13,14) |
InChI 键 |
NFBCPLUCNAZSGU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)OC(F)(F)F)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


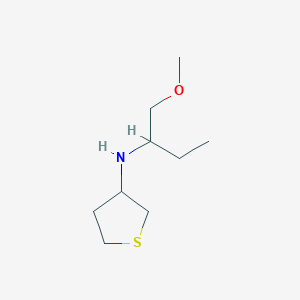
![(Cyclopropylmethyl)[1-(3,4-dimethylphenyl)ethyl]amine](/img/structure/B15275464.png)
![7-Cyclopropyl-4H,5H,6H,7H-furo[2,3-c]pyridine](/img/structure/B15275469.png)
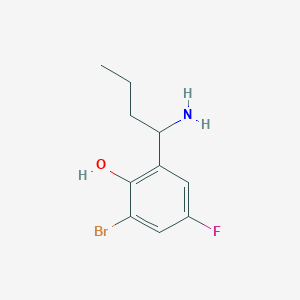
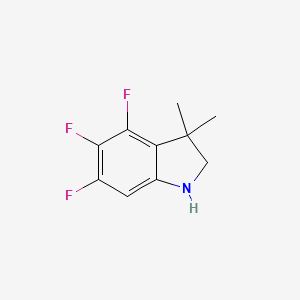
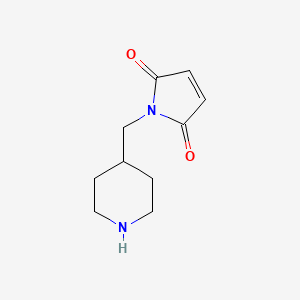
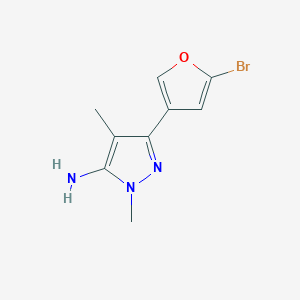
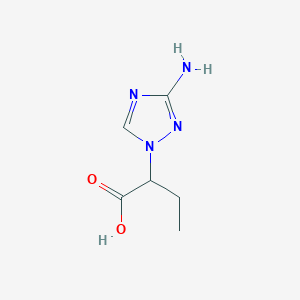
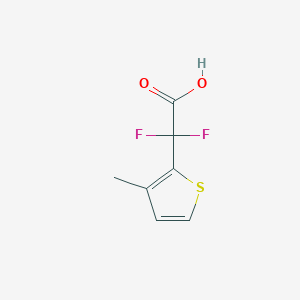
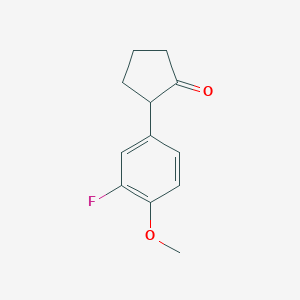
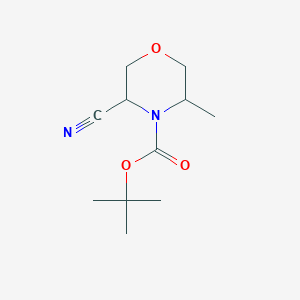
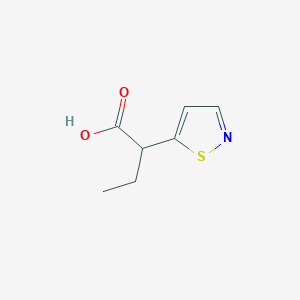
![3-{[(3,5-Dichlorophenyl)methyl]amino}propan-1-ol](/img/structure/B15275539.png)
![(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid](/img/structure/B15275544.png)
